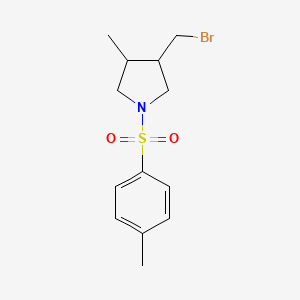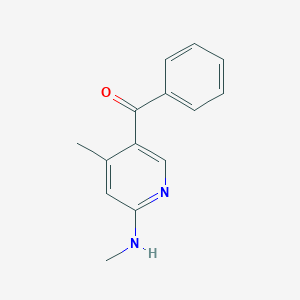
(4-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Metil-6-(metilamino)piridin-3-il)(fenil)metanona es un compuesto heterocíclico que presenta un anillo de piridina sustituido con un grupo metilo, un grupo metilamino y un grupo fenilmetanona.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (4-Metil-6-(metilamino)piridin-3-il)(fenil)metanona se puede lograr a través de diversas rutas sintéticas. Un método común involucra la reacción de acoplamiento de Suzuki-Miyaura, que es una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente utilizada. Esta reacción generalmente emplea catalizadores de paladio y derivados de ácido borónico en condiciones suaves y tolerantes a grupos funcionales .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar reacciones de acoplamiento de Suzuki-Miyaura a gran escala, utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. La elección de solventes, catalizadores y parámetros de reacción es crucial para lograr una producción eficiente.
Análisis De Reacciones Químicas
Tipos de Reacciones
(4-Metil-6-(metilamino)piridin-3-il)(fenil)metanona experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el anillo de piridina, donde los nucleófilos reemplazan los sustituyentes.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
(4-Metil-6-(metilamino)piridin-3-il)(fenil)metanona tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como sonda bioquímica para estudiar interacciones enzimáticas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de (4-Metil-6-(metilamino)piridin-3-il)(fenil)metanona involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir o activar estos objetivos, lo que lleva a diversos efectos biológicos. Las vías y las interacciones moleculares exactas dependen de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de pirazolo[3,4-b]piridina: Estos compuestos comparten una estructura de anillo de piridina similar y se han estudiado por sus actividades biológicas, incluida la inhibición de las quinasas receptoras de tropomiosina (TRK).
Compuestos que contienen imidazol: Estos compuestos también presentan anillos heterocíclicos y tienen diversas actividades biológicas, como propiedades antimicrobianas y anticancerígenas.
Singularidad
(4-Metil-6-(metilamino)piridin-3-il)(fenil)metanona es única debido a su patrón de sustitución específico en el anillo de piridina, que le confiere propiedades químicas y biológicas distintas. Su combinación de un grupo metilo, un grupo metilamino y un grupo fenilmetanona lo convierte en un compuesto versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C14H14N2O |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
[4-methyl-6-(methylamino)pyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C14H14N2O/c1-10-8-13(15-2)16-9-12(10)14(17)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,15,16) |
Clave InChI |
CWMUEPLNBNLWTE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



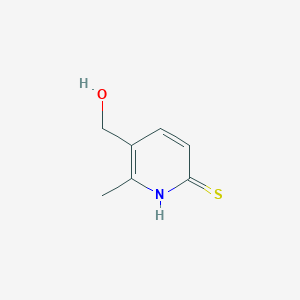



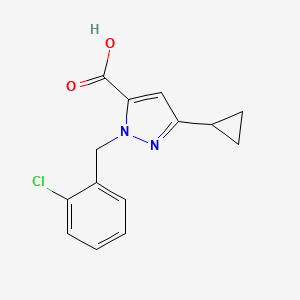
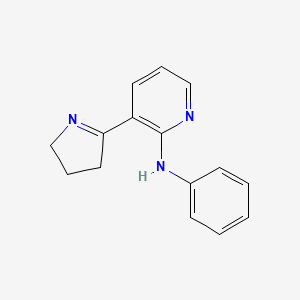


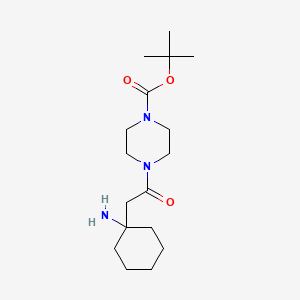

![2-(Methylthio)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11807359.png)
